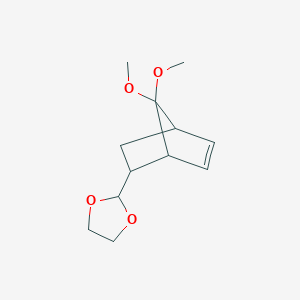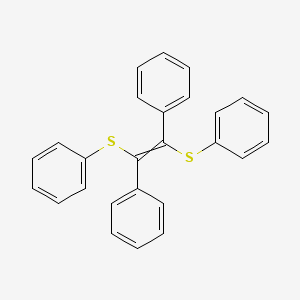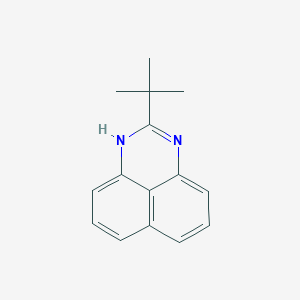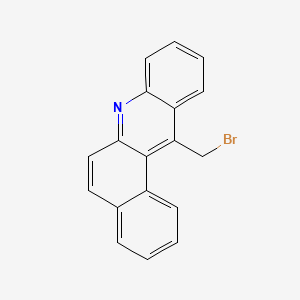
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride is a chemical compound that belongs to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a p-methoxyphenyl group attached to the butyl side chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride typically involves the reaction of a p-methoxyphenylbutylamine with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting thiazolidine derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other suitable methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring but have different substituents. They are well-known for their antidiabetic properties.
Thiazolidinones: Similar in structure but with a carbonyl group at the 2 or 4 position, these compounds exhibit a wide range of biological activities.
Uniqueness
Thiazolidine, 3-(4-(p-methoxyphenyl)butyl)-, hydrochloride is unique due to the specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. The presence of the p-methoxyphenyl group enhances its solubility and potential biological activity compared to other thiazolidine derivatives.
Properties
CAS No. |
36894-66-3 |
|---|---|
Molecular Formula |
C14H22ClNOS |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)butyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-16-14-7-5-13(6-8-14)4-2-3-9-15-10-11-17-12-15;/h5-8H,2-4,9-12H2,1H3;1H |
InChI Key |
RRTPMMGPNRYJFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCN2CCSC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















